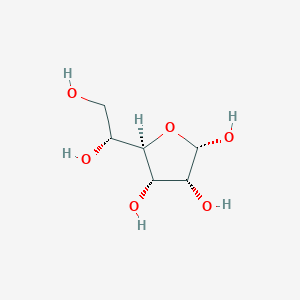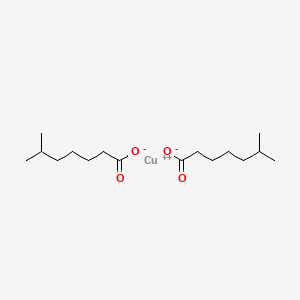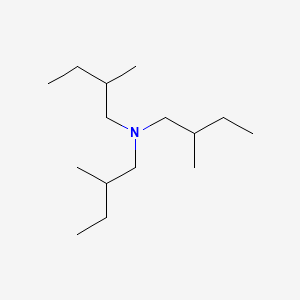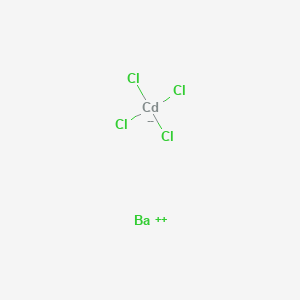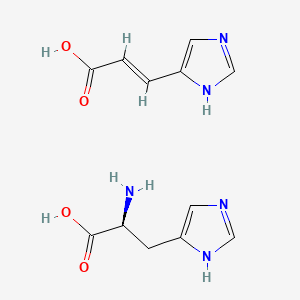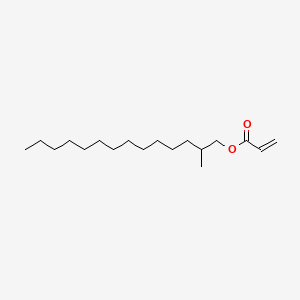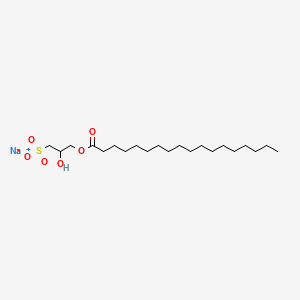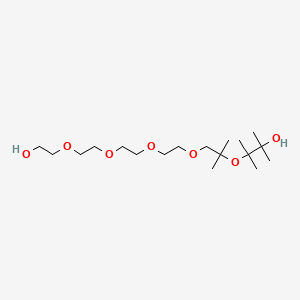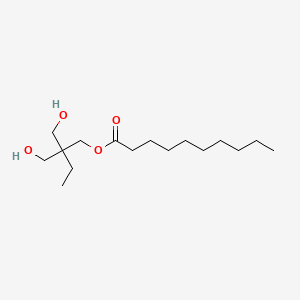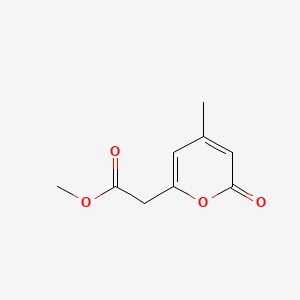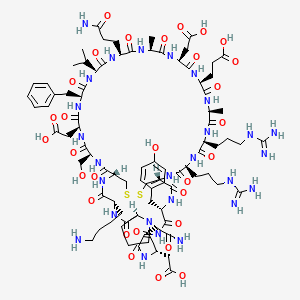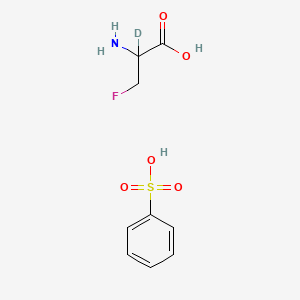
3-Fluoro-DL-(2-2H)alanine benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-DL-(2-2H)alanine benzenesulphonate is a chemical compound with the molecular formula C9H14FNO5S It is a derivative of alanine, where the hydrogen atom at the second position is replaced by a deuterium atom (2-2H) and a fluorine atom is attached to the third position The compound is further modified by the addition of a benzenesulphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate typically involves multiple steps. One common method starts with the preparation of 3-fluoroalanine, which can be achieved through the fluorination of alanine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The deuterium labeling at the second position can be introduced by using deuterated reagents during the synthesis process. The final step involves the sulfonation of the compound with benzenesulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-DL-(2-2H)alanine benzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoropyruvate.
Reduction: Reduction reactions can convert the compound into fluorolactate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Fluoropyruvate
Reduction: Fluorolactate
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Fluoro-DL-(2-2H)alanine benzenesulphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial alanine racemase.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate involves the inhibition of bacterial alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall. The compound is metabolized to fluoropyruvate, which is then reduced to fluorolactate. This metabolic pathway disrupts the normal function of bacterial cells, leading to their inhibition or death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoroalanine: Similar structure but lacks the deuterium and benzenesulphonate modifications.
DL-Alanine: The parent compound without fluorine, deuterium, or benzenesulphonate groups.
Fluoropyruvate: A metabolite formed from the oxidation of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate.
Uniqueness
This compound is unique due to its combination of fluorine, deuterium, and benzenesulphonate groups, which confer distinct chemical properties and biological activities
Eigenschaften
CAS-Nummer |
59189-04-7 |
|---|---|
Molekularformel |
C9H12FNO5S |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/i;2D |
InChI-Schlüssel |
XOXBTKOKBQADJP-NGRIDVMYSA-N |
Isomerische SMILES |
[2H]C(CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



